
3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
isonicotinic acid , is a derivative of pyridinecarboxylic acid. Its chemical structure consists of a pyridine ring with a fluorine atom at position 3 and a trifluoromethyl group attached to the phenyl ring at position 4. Here’s the structural formula:
3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid
Preparation Methods
Synthesis Routes::
Site-selective Suzuki-Miyaura cross-coupling reactions: have been employed using 3-fluoro-2-(trifluoromethyl)isonicotinic acid as a reactant.
Palladium-catalyzed direct arylation reactions: also utilize this compound.
Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence: can lead to its synthesis.
Ruthenium-catalyzed direct arylation: is another method.
Industrial Production:: Specific industrial production methods are not widely documented, but research applications have driven interest in its synthesis.
Chemical Reactions Analysis
3-Fluoro-2-(trifluoromethyl)isonicotinic acid participates in various reactions:
Suzuki-Miyaura coupling: with aryl or heteroaryl boronic acids.
Rhodium-catalyzed asymmetric 1,4-addition reactions: .
Copper-catalyzed nitration reactions: .
Amination and conjugate addition reactions: .
Regioselective arylation and alkynylation: via Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Major products formed from these reactions include arylated derivatives and functionalized isonicotinic acid derivatives.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)isonicotinic acid finds applications in:
Chemistry: As a versatile building block for designing novel organic molecules.
Biology: In drug discovery and medicinal chemistry.
Medicine: Potential therapeutic agents due to their unique properties.
Industry: For developing functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. its fluorine substitution pattern and trifluoromethyl group contribute to its reactivity and biological activity.
Comparison with Similar Compounds
- Isonicotinic acid stands out due to its trifluoromethyl substitution and unique reactivity.
Picolinic acid (2-pyridinecarboxylic acid): and are other pyridinecarboxylic acids.
Properties
Molecular Formula |
C13H7F4NO2 |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
3-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-9(12(19)20)5-6-18-11(10)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
RAEUHJCUJQZWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2F)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




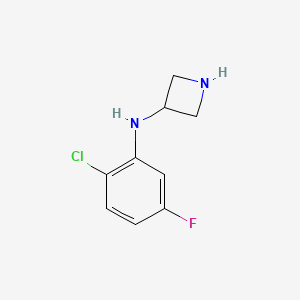

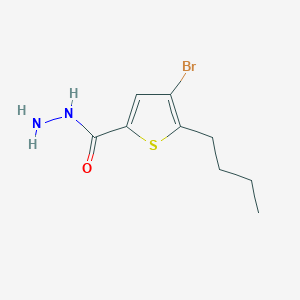
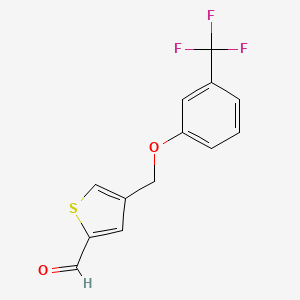

![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
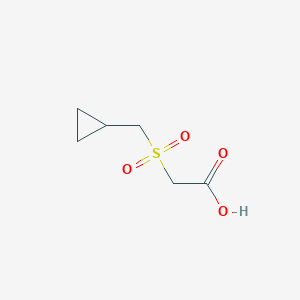
![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)
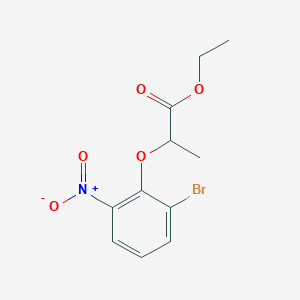
![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
